
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a cyclohexanol ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the fluorine atoms to hydrogen atoms.
Substitution: : Replacing the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of cyclohexanol derivatives.
Substitution: : Generation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can be compared to other similar compounds, such as trans-4-Aminocyclohexanol and trans-2-Aminocyclohexanol . While these compounds share structural similarities, the presence of fluorine atoms in This compound imparts unique chemical properties and reactivity.
List of Similar Compounds
trans-4-Aminocyclohexanol
trans-2-Aminocyclohexanol
trans-4-Aminocyclohexanol hydrochloride
trans-2-Aminocyclohexanol hydrochloride
Eigenschaften
Molekularformel |
C6H12ClF2NO |
|---|---|
Molekulargewicht |
187.61 g/mol |
IUPAC-Name |
(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
YCZNBXSKUHPFKN-TYSVMGFPSA-N |
Isomerische SMILES |
C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl |
Kanonische SMILES |
C1CC(CC(C1O)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


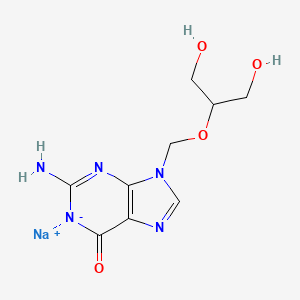
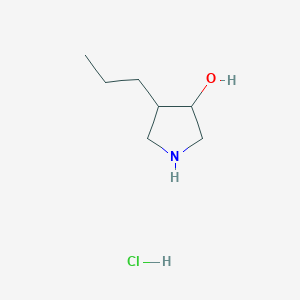
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
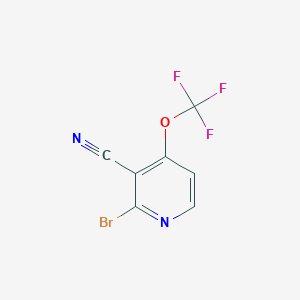
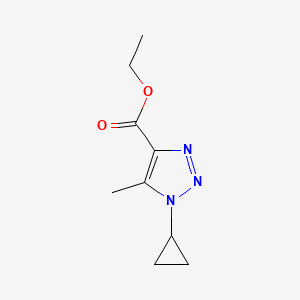
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
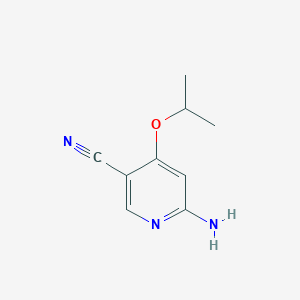
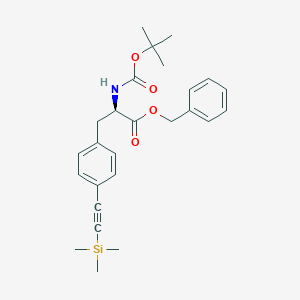
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)
